molecular formula C27H27N5O7 B1595281 Disperse red 135 CAS No. 29765-00-2

Disperse red 135

Cat. No.: B1595281
CAS No.: 29765-00-2
M. Wt: 533.5 g/mol
InChI Key: ORNBGJQGKJZRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is notable for its vibrant color and stability, making it a valuable dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disperse red 135 involves several steps. The process typically begins with the diazotization of 4-nitroaniline, followed by coupling with a suitable phenol derivative. The resulting azo compound is then subjected to acetylation to introduce the acetyloxy groups. The final step involves the amidation of the intermediate product to form the benzamide derivative .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Disperse red 135 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disperse red 135 has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological samples.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: Widely used in the textile industry as a stable and vibrant red dye.

Mechanism of Action

The mechanism of action of Disperse red 135 involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The acetyloxy groups can be hydrolyzed to release acetic acid, which may further influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disperse red 135 is unique due to its combination of azo, nitro, and acetyloxy groups, which confer specific chemical and physical properties. This combination makes it particularly useful as a dye with high stability and vibrant color .

Properties

CAS No.

29765-00-2

Molecular Formula

C27H27N5O7

Molecular Weight

533.5 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-3-benzamido-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C27H27N5O7/c1-19(33)38-16-14-31(15-17-39-20(2)34)24-12-13-25(30-29-22-8-10-23(11-9-22)32(36)37)26(18-24)28-27(35)21-6-4-3-5-7-21/h3-13,18H,14-17H2,1-2H3,(H,28,35)

InChI Key

ORNBGJQGKJZRNY-UHFFFAOYSA-N

SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3

29765-00-2
58051-96-0

Origin of Product

United States

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